Enhanced Lipophilicity Over Phenyl Analog
The p-tolyl ketone in the target compound replaces the unsubstituted phenyl ketone of the closest commercial analog, 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS 314742-86-4). While the phenyl analog has a reported logP of 5.03, the introduction of a para-methyl substituent is predicted to increase logP by approximately +0.5 units (estimated logP ~5.5), based on established Hansch π-values for aromatic methyl substitution . The corresponding boiling point increases from 604.3±55.0 °C (phenyl analog) to 615.1±55.0 °C (target compound), consistent with enhanced van der Waals interactions . This lipophilicity shift is critical for membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (logP) and boiling point as proxy for intermolecular forces |
|---|---|
| Target Compound Data | Boiling point: 615.1±55.0 °C; Estimated logP: ~5.5 |
| Comparator Or Baseline | CAS 314742-86-4 (phenyl analog): Boiling point: 604.3±55.0 °C; logP: 5.03 |
| Quantified Difference | ΔBoiling point: +10.8 °C; ΔlogP (estimated): +0.47 |
| Conditions | Predicted values (ACD/Labs or analogous algorithm); logP of comparator from benchchem.com |
Why This Matters
A +0.5 logP shift can significantly alter cell permeability and intracellular target engagement, making the target compound functionally non-interchangeable with the phenyl analog in cell-based screening campaigns.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. View Source
